

# (R)-2-(3-Chloro-2-methylphenyl)pyrrolidine basic characteristics

**Author:** BenchChem Technical Support Team. **Date:** March 2026

## Compound of Interest

Compound Name: 2-(3-Chloro-2-methylphenyl)pyrrolidine

Cat. No.: B13975274

[Get Quote](#)

## Technical Monograph: (R)-2-(3-Chloro-2-methylphenyl)pyrrolidine

### Executive Summary & Compound Identity

(R)-2-(3-Chloro-2-methylphenyl)pyrrolidine is a high-value chiral building block and a pharmacophore scaffold belonging to the 2-arylpyrrolidine class. Structurally, it consists of a saturated five-membered nitrogen heterocycle (pyrrolidine) substituted at the C2 position with a 3-chloro-2-methylphenyl moiety.

This specific substitution pattern—combining a halogen (chlorine) and an alkyl group (methyl) on the phenyl ring—imparts unique steric and electronic properties compared to the unsubstituted parent compound (2-phenylpyrrolidine). It is primarily utilized in medicinal chemistry as an intermediate for the synthesis of central nervous system (CNS) active agents (e.g., monoamine transporter modulators) and as a resolution agent or chiral auxiliary in asymmetric synthesis.

### Chemical Identification Data

Parameter	Technical Specification
IUPAC Name	(2R)-2-(3-Chloro-2-methylphenyl)pyrrolidine
Common Identifier	(R)-3-Cl-2-Me-2-PP (Research Code)
CAS Number (Racemate)	899356-58-2 (Referenced for generic 2-aryl structure)
Molecular Formula	C <sub>11</sub> H <sub>14</sub> ClN
Molecular Weight	195.69 g/mol
Chiral Configuration	(R)-Enantiomer
SMILES	<chem>C[C@H]1CCCN1C2=C(C)C(Cl)=CC=C2</chem> (Isomeric)
Predicted LogP	~3.1 (Lipophilic)
pKa (Conjugate Acid)	~9.5 (Basic secondary amine)

## Synthetic Architecture & Methodology

The synthesis of the enantiopure (R)-isomer requires strict stereocontrol to avoid racemization. The most robust industrial route involves the Asymmetric Hydrogenation of Cyclic Imines or the Asymmetric Addition to Chiral Sulfinimines.

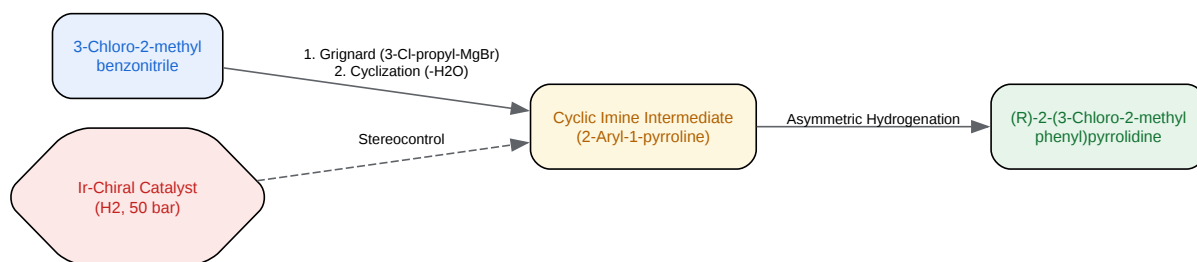
Below is the technical workflow for the Enantioselective Hydrogenation Route, chosen for its scalability and high enantiomeric excess (ee).

### Synthesis Protocol (Step-by-Step)

- Precursor Formation:** Reaction of 3-chloro-2-methylbenzotrile with 3-chloropropylmagnesium bromide, followed by acid hydrolysis and cyclization, yields the cyclic imine 2-(3-chloro-2-methylphenyl)-1-pyrroline.
- Catalyst Preparation:** An Iridium (Ir) catalyst complexed with a chiral phosphine ligand (e.g., (R)-SegPhos or (R)-BINAP) is prepared in situ.
- Asymmetric Hydrogenation:**

- Substrate: 2-(3-chloro-2-methylphenyl)-1-pyrroline.
- Conditions: 50 bar H<sub>2</sub>, 25°C, Toluene/IPA solvent system.
- Mechanism: The Ir-catalyst directs the hydride attack from the Re-face (or Si-face, ligand dependent) to establish the (R)-stereocenter at C2.
- Purification: The secondary amine is isolated as a hydrochloride salt via precipitation with ethereal HCl to ensure stability and upgrade optical purity.

## Reaction Pathway Visualization



[Click to download full resolution via product page](#)

Figure 1: Enantioselective synthesis pathway via Ir-catalyzed asymmetric hydrogenation of the cyclic imine precursor.

## Structural & Functional Analysis (SAR)

The (R)-2-(3-chloro-2-methylphenyl)pyrrolidine structure is a privileged scaffold in neuropharmacology. Its basic characteristics are defined by the interaction between the protonated nitrogen and the lipophilic aryl ring.

## Pharmacophore Features

- Secondary Amine (N1): Acts as a key hydrogen bond donor/acceptor. Under physiological pH (7.4), it is predominantly protonated (cationic), allowing ionic bonding with aspartate residues in transmembrane proteins (e.g., Asp79 in DAT).

- Aryl Substitution (3-Cl, 2-Me):
  - 2-Methyl (Ortho): Induces a "twist" in the biaryl-like bond (phenyl-pyrrolidine connection), restricting conformational freedom. This often enhances selectivity for specific transporter conformations.
  - 3-Chloro (Meta): Increases lipophilicity and metabolic stability against ring hydroxylation. Halogen bonding capabilities may enhance residence time in the binding pocket.

## Predicted Biological Activity (NDRI Potential)

Based on structural analogs (e.g., Desoxypipradrol, 2-phenylpyrrolidine), this compound is predicted to function as a Norepinephrine-Dopamine Reuptake Inhibitor (NDRI).

- Selectivity: The steric bulk of the 2-methyl group typically reduces serotonin (SERT) affinity while maintaining or enhancing norepinephrine (NET) and dopamine (DAT) affinity.
- Chirality: The (R)-enantiomer of 2-substituted pyrrolidines often exhibits distinct potency differences compared to the (S)-isomer, frequently being the more active enantiomer for transporter inhibition.

## Handling, Stability & Safety Protocols

As a secondary amine with significant lipophilicity, this compound requires specific handling protocols to ensure personnel safety and compound integrity.

## Stability Profile

- Thermal Stability: Stable up to 150°C (as HCl salt). Free base is prone to oxidation (N-oxide formation) upon prolonged air exposure.
- Hygroscopicity: The hydrochloride salt is moderately hygroscopic; store in a desiccator.
- Solubility:
  - Free Base: Soluble in DCM, Methanol, DMSO. Insoluble in water.
  - HCl Salt: Soluble in Water, Ethanol.

## Safety & Toxicology (GHS Classification)

- Signal Word: WARNING
- Hazard Statements:
  - H302: Harmful if swallowed (Acute Tox. 4).
  - H315: Causes skin irritation.
  - H319: Causes serious eye irritation.
  - H335: May cause respiratory irritation.
- Precautionary Measures: Use only in a fume hood. Wear nitrile gloves (0.11 mm min thickness). Avoid dust formation.

## References

- National Center for Biotechnology Information (NCBI). 1-(3-Chloro-2-methylphenyl)pyrrolidine (Related Isomer Data). PubChem Compound Summary. Accessed 2026.[1] [Link](#)
- BLD Pharm. **2-(3-Chloro-2-methylphenyl)pyrrolidine** (CAS 899356-58-2) Technical Data. Accessed 2026.[1] [Link](#)
- ChemicalBook. **2-(3-CHLORO-2-METHYLPHENYL)PYRROLIDINE** Supplier and Safety Data. Accessed 2026.[1] [Link](#)
- BindingDB. Structure-Activity Relationships of Phenylpyrrolidine Carboxamides. (Contextual SAR for 3-chloro-2-methylphenyl moiety). Accessed 2026.[1] [Link](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- [1. mdpi.com \[mdpi.com\]](#)
- To cite this document: BenchChem. [(R)-2-(3-Chloro-2-methylphenyl)pyrrolidine basic characteristics]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b13975274#r-2-3-chloro-2-methylphenyl-pyrrolidine-basic-characteristics\]](https://www.benchchem.com/product/b13975274#r-2-3-chloro-2-methylphenyl-pyrrolidine-basic-characteristics)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)